molecular formula C20H16N2O2 B14135295 Benzene-1,3-diamine, 4,6-dibenzoyl-

Benzene-1,3-diamine, 4,6-dibenzoyl-

Cat. No.: B14135295
M. Wt: 316.4 g/mol
InChI Key: GSDOPSLIIMWICQ-UHFFFAOYSA-N
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Description

Benzene-1,3-diamine, 4,6-dibenzoyl- is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two amino groups attached to the benzene ring at positions 1 and 3, and two benzoyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,3-diamine, 4,6-dibenzoyl- typically involves the nitration of benzene to produce dinitrobenzene, followed by catalytic hydrogenation to yield the corresponding diamine. The dibenzoylation is then achieved through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-diamine, 4,6-dibenzoyl- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.

    Reduction: The benzoyl groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Benzene-1,3-diamine, 4,6-dibenzoyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and dyes.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of high-performance materials such as aramid fibers and epoxy resins.

Mechanism of Action

The mechanism by which Benzene-1,3-diamine, 4,6-dibenzoyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the benzoyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine:

    Benzene-1,4-diamine:

    Benzene-1,3-diamine:

Uniqueness

Benzene-1,3-diamine, 4,6-dibenzoyl- is unique due to the presence of both amino and benzoyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2,4-diamino-5-benzoylphenyl)-phenylmethanone

InChI

InChI=1S/C20H16N2O2/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2

InChI Key

GSDOPSLIIMWICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

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